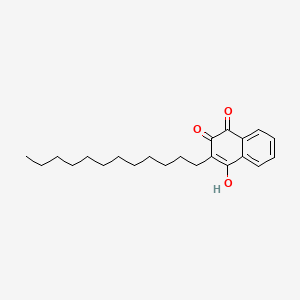

2-Dodecyl-3-hydroxy-1,4-naphthoquinone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Dodecyl-3-hydroxy-1,4-naphthoquinone and related compounds has been the subject of considerable research. A notable study by Suganuma (2001) described the development of a new industrial production process for Acequinocyl, a derivative of 1, 4-naphthoquinone, highlighting a key technique for introducing a dodecyl group at the 3-position of 2-hydroxy-1, 4-naphthoquinone, achieving over 90% yield under thermal decomposition conditions (Suganuma, 2001).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using quantum chemistry methods. Glazunov et al. (2006) conducted a conformational analysis of 3-(alk-1-enyl)-2-hydroxy-1,4-naphthoquinones, revealing insights into the intramolecular hydrogen bonding and the existence of rotamers, providing a deep understanding of the compound's structural dynamics (Glazunov et al., 2006).

Chemical Reactions and Properties

The reactivity of aryliodonium ylides of 2-hydroxy-1,4-naphthoquinone towards amines has been investigated, demonstrating the formation of indanedione 2-carboxamides through a ring-contraction reaction (Malamidou-Xenikaki et al., 2003). This study illustrates the complex chemical behavior of naphthoquinone derivatives under various reaction conditions.

Physical Properties Analysis

The optical properties of naphthoquinone pigments, including derivatives of this compound, have been analyzed, revealing characteristic behaviors such as solvatochromism and optical chirality in different states (Akiyama et al., 2014).

Chemical Properties Analysis

A detailed study on the etherification of 2-hydroxy-1,4-naphthoquinone derivatives has provided insight into the chemoselective synthesis processes, paving the way for the development of novel compounds with potential biological activities (Ogata et al., 2016).

Wissenschaftliche Forschungsanwendungen

Pesticide Development

2-Dodecyl-3-hydroxy-1,4-naphthoquinone derivatives have been explored for pesticide development. For instance, Acequinocyl, an acaricide derived from 1,4-naphthoquinone, utilizes a key technique to introduce a dodecyl group at the 3-position of 2-hydroxy-1,4-naphthoquinone. This process highlights the significance of naphthoquinone derivatives in industrial pesticide production (Suganuma, 2001).

Green Chemistry and Solar-Induced Reactions

In green chemistry, this compound plays a role in solar-induced photochemical reactions. This involves synthesizing biologically active compounds like furoylnaphthohydroquinone and juglone from 1,4-naphthoquinone under environmentally friendly conditions (Benites et al., 2014).

Antibacterial and Modulatory Activities

Research into the pharmacological properties of naphthoquinone derivatives has revealed potential antibacterial applications. Computational models predict that certain derivatives could act as antibacterial agents against specific bacterial proteins, with possible therapeutic implications for bacterial resistance (Figueredo et al., 2020).

Photochemistry in Green Media

The use of ‘green’ microemulsions in photooxygenation reactions of 2-hydroxy-1,4-naphthoquinone showcases the environmentally friendly approaches in chemical synthesis and the potential application in creating various naphthoquinone derivatives (Coyle et al., 2010).

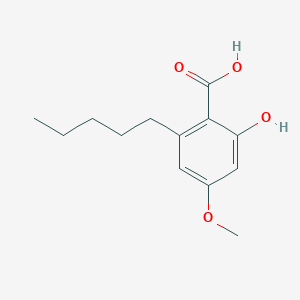

Herbicidal Applications

The herbicidal properties of 2-hydroxy-3-alkyl-1,4-naphthoquinones, closely related to this compound, have been observed. These compounds primarily inhibit photosystem II, demonstrating their potential as herbicides (Jewess et al., 2002).

Antiamyloidogenic Properties

Studies on 1,4-naphthoquinones, including derivatives of this compound, have found applications in inhibiting amyloid aggregation. This has implications for Alzheimer's disease treatment, as certain derivatives showed activity against β-secretase and β-amyloid peptide aggregation (Bermejo-Bescós et al., 2010).

Antibacterial Lead Structures

New naphthoquinone compounds, including derivatives of this compound, are being evaluated as potential antibacterial agents. This includes studying their effectiveness against various bacterial strains, including MRSA (Moreira et al., 2017).

Spectrophotometric Applications

The use of naphthazarin, a derivative of 1,4-naphthoquinone, in spectrophotometric determination of copper in alloys illustrates the analytical applications of these compounds (Chaisuksant et al., 2000).

Electrochemical Studies

The electrochemical behavior of lapachol, a derivative of 2-hydroxy-1,4-naphthoquinone, has been studied for its potential in various diseases including malaria and cancer. This research highlights the broader implications of naphthoquinone derivatives in medical applications (Ngameni et al., 2000).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

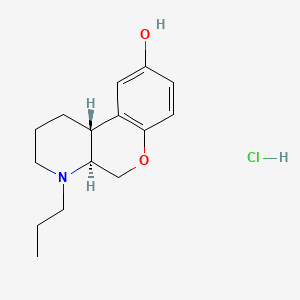

Target of Action

The primary target of Acequinocyl-Hydroxy is the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential carrier of energy in cells .

Mode of Action

Acequinocyl-Hydroxy interacts with its target by binding to the Qo site of the mitochondrial complex III . This binding inhibits the function of the complex, thereby disrupting the electron transport chain . The disruption of this chain interferes with the normal production of ATP, leading to a lack of energy in the cells .

Biochemical Pathways

The primary biochemical pathway affected by Acequinocyl-Hydroxy is the mitochondrial electron transport chain . By inhibiting complex III, Acequinocyl-Hydroxy disrupts this pathway, leading to a decrease in ATP production . This lack of ATP can have downstream effects on various cellular processes that require energy, potentially leading to cell death .

Pharmacokinetics

It is known that the compound is stable in the presence of formic acid at low temperatures and in the dark . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acequinocyl-Hydroxy and their impact on its bioavailability.

Result of Action

The primary result of Acequinocyl-Hydroxy’s action is the inhibition of the mitochondrial respiratory chain complex III, leading to a decrease in ATP production . This can lead to a lack of energy in the cells, potentially causing cell death . It is worth noting that Acequinocyl-Hydroxy is used as an acaricide, indicating that its cellular effects are likely most pronounced in mites .

Action Environment

The action of Acequinocyl-Hydroxy can be influenced by various environmental factors. For example, the compound is stable in the presence of formic acid at low temperatures and in the dark . Additionally, it has been used to control mites in various environments, including greenhouses and shadehouses, on container-grown ornamental, floral, foliage, and nursery crops, as well as on field-grown ornamentals and pome fruit . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Acequinocyl-Hydroxy.

Eigenschaften

IUPAC Name |

3-dodecyl-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)17-14-12-13-15-18(17)21(24)22(19)25/h12-15,23H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDHBFFJCFHSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90897188 | |

| Record name | 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57960-31-3 | |

| Record name | 2-Dodecyl-3-hydroxy-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057960313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DODECYL-3-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA2JG4TUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

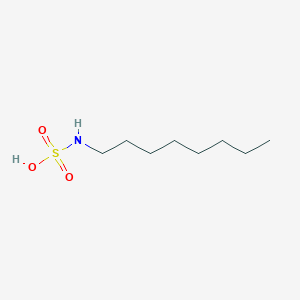

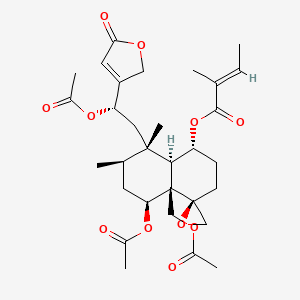

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1S)-1-[(1S,4S,5R)-4-[[1-(2-cyclopropylethyl)-3-[[2-[[(1S)-2-(dimethylamino)-2-oxo-1-phenyl-ethyl]amino]-2-oxo-ethyl]amino]-2,3-dioxo-propyl]carbamoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B1255596.png)

![13,14,19-Trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1255605.png)